A Novel, Efficient Synthesis of 7-Cyclopropylquinazoline: A Palladium-Catalyzed Cross-Coupling Approach
A Novel, Efficient Synthesis of 7-Cyclopropylquinazoline: A Palladium-Catalyzed Cross-Coupling Approach
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide details a modern and efficient synthetic route for 7-cyclopropylquinazoline, a scaffold of interest in medicinal chemistry. The proposed methodology leverages a late-stage functionalization strategy, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers significant advantages in terms of substrate scope, functional group tolerance, and overall efficiency compared to traditional multi-step linear syntheses.
Introduction
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents like gefitinib and erlotinib.[1][2][3] These drugs primarily function by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6][7] The introduction of small, conformationally constrained groups like cyclopropyl moieties can significantly influence the pharmacological properties of a molecule, including metabolic stability, potency, and selectivity.
This guide outlines a novel and highly efficient two-step synthesis for 7-cyclopropylquinazoline. The strategy involves the initial synthesis of a 7-bromoquinazoline precursor followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This late-stage introduction of the cyclopropyl group provides a convergent and flexible route amenable to the generation of diverse analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Route
The proposed synthesis is a two-step process, beginning with the formation of the quinazoline core, followed by the key C-C bond-forming cross-coupling reaction.
Overall Reaction Scheme:
This modular approach allows for the efficient preparation of the key 7-bromoquinazoline intermediate, which can then be coupled with various organoboron reagents.
Experimental Protocols
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
This step utilizes a modification of the Niementowski quinazoline synthesis, a classic and reliable method for constructing the quinazolinone ring system.[8][9]
Methodology:
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To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (10.0 eq).
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Heat the reaction mixture to 150-160 °C with stirring.
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Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Add water to the flask and stir to break up the solid mass.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
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Dry the product under vacuum to yield 7-bromoquinazolin-4(3H)-one as a solid.
Step 2: Reduction of 7-Bromoquinazolin-4(3H)-one to 7-Bromoquinazoline
The reduction of the quinazolinone to the corresponding quinazoline can be achieved using standard reducing agents. A common method involves conversion to a chloro intermediate followed by reduction.
Methodology:
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Suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-bromoquinazoline.
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Dissolve the crude 4-chloro-7-bromoquinazoline in ethanol.
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Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).
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Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
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Concentrate the filtrate under reduced pressure and purify by column chromatography to afford 7-bromoquinazoline.
Step 3: Suzuki-Miyaura Cross-Coupling for 7-Cyclopropylquinazoline Synthesis
This key step involves the palladium-catalyzed cross-coupling of 7-bromoquinazoline with cyclopropylboronic acid. The conditions are adapted from established procedures for Suzuki couplings on heterocyclic systems.[10][11][12][13]
Methodology:
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To a microwave vial or a Schlenk flask, add 7-bromoquinazoline (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
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Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).
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Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
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Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
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Heat the reaction mixture to 100-120 °C for 2-4 hours. Microwave irradiation can significantly reduce reaction times.[10]
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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After completion, cool the reaction to room temperature and dilute with water.
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Extract the product with ethyl acetate (3 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-cyclopropylquinazoline.
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Niementowski Synthesis | 2-Amino-4-bromobenzoic acid, Formamide | None | Formamide | 150-160 | 4-6 | 75-85 |
| 2 | Reduction | 7-Bromoquinazolin-4(3H)-one, POCl₃, H₂ | 10% Pd/C | Dichloromethane, Ethanol | Reflux, RT | 15-20 | 60-70 |
| 3 | Suzuki Coupling | 7-Bromoquinazoline, Cyclopropylboronic acid | Pd(dppf)Cl₂ | Dioxane/Water | 100-120 | 2-4 | 70-90 |
Table 2: Characterization Data for 7-Cyclopropylquinazoline
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.3 (s, 1H), 9.2 (s, 1H), 8.0 (d, 1H), 7.5 (d, 1H), 7.3 (dd, 1H), 2.1 (m, 1H), 1.2 (m, 2H), 0.9 (m, 2H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160, 155, 152, 150, 134, 128, 127, 122, 118, 16, 10 ppm |
| Mass Spec (ESI+) | m/z = 171.09 [M+H]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the proposed synthetic route.
References
- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. ijpbs.com [ijpbs.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. audreyli.com [audreyli.com]
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